molecular formula C12H16ClNO B3077156 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol CAS No. 1044767-08-9

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol

Cat. No.: B3077156
CAS No.: 1044767-08-9
M. Wt: 225.71 g/mol
InChI Key: ZDMRHYGDMJRQCS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-3-methylbenzyl group and a hydroxyl group at the 3-position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 3-position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.

    Benzyl-substituted pyrrolidines: Compounds with different substituents on the benzyl group can provide insights into the structure-activity relationship.

    Hydroxylated pyrrolidines: Compounds with hydroxyl groups at different positions on the pyrrolidine ring can be compared to understand the impact of hydroxylation on biological activity.

Properties

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-6-10(2-3-12(9)13)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMRHYGDMJRQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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